![molecular formula C18H20N2O3S B2771700 5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 497247-77-5](/img/structure/B2771700.png)
5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole
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Description
5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole, also known as MPTP, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MPTP is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Scientific Research Applications
Novel Synthesis and Pharmaceutical Applications
Novel Synthesis of Omeprazole and Proton Pump Inhibitors Research highlights the synthesis of omeprazole, a proton pump inhibitor, and related pharmaceutical impurities. The study focuses on novel methods for synthesizing these compounds, which may offer insights into the synthesis of related pyrazole derivatives, including the compound of interest. The synthesis process involves various steps including oxidation and coupling reactions, potentially relevant for synthesizing similar compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental and Health Implications
Contamination and Removal of Pharmaceuticals A review on the removal of sulfamethoxazole, a persistent organic pollutant from water using cleaner techniques, underscores the environmental impact of pharmaceutical compounds. This study could be indirectly relevant to understanding the environmental fate of similar compounds, including pyrazole derivatives (Prasannamedha & Senthil Kumar, 2020).
Pharmacological Applications
Sulfonamide Inhibitors Research on sulfonamide compounds, which share a functional group potentially relevant to the compound of interest, discusses their use in treating bacterial infections and other conditions. This review could provide context for the pharmacological potential of pyrazole derivatives (Gulcin & Taslimi, 2018).
Bioactivities and Potential Therapeutic Applications
Osthole and Its Pharmacological Properties A review of osthole, a natural product, outlines its multiple pharmacological actions, including neuroprotective and anticancer activities. This suggests a wide range of potential therapeutic applications for structurally complex molecules, possibly including pyrazole derivatives (Zhang, Leung, Cheung, & Chan, 2015).
Analytical and Synthetic Methods
Analytical Methods for Antioxidant Activity A review focusing on analytical methods used in determining antioxidant activity provides a comprehensive overview of techniques that could be applicable to studying pyrazole derivatives for their antioxidant properties (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
3-(2-methoxyphenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-8-10-14(11-9-13)16-12-17(20(19-16)24(3,21)22)15-6-4-5-7-18(15)23-2/h4-11,17H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLBBVOOWRPRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole |
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